N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound featuring a thiazole ring and an isothiochromene moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step reactions. One common approach includes the condensation of a thiazole derivative with an isothiochromene carboxylic acid derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods enhance the efficiency and yield of the desired product while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the isothiochromene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its combination of a thiazole ring and an isothiochromene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13N3O3S2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3S2/c1-17-13(20)7-10-8-23-16(18-10)19-14(21)12-6-9-4-2-3-5-11(9)15(22)24-12/h2-6,8H,7H2,1H3,(H,17,20)(H,18,19,21) |
InChI Key |
NCONXJBBKIMKEC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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